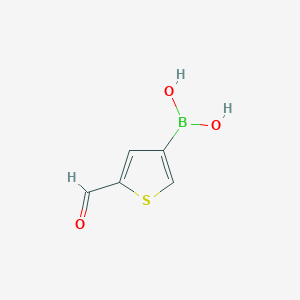

2-Formylthiophene-4-boronic acid

Description

Properties

IUPAC Name |

(5-formylthiophen-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUFJAORCNFWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=C1)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70454556 | |

| Record name | 2-formylthiophene-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175592-59-3 | |

| Record name | 2-formylthiophene-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70454556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Formylthiophene-3-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Formylthiophene 4 Boronic Acid

Regioselective Functionalization Approaches

Achieving the desired substitution pattern on the thiophene (B33073) ring is a central challenge in the synthesis of 2-Formylthiophene-4-boronic acid. Regioselective functionalization ensures that the formyl and boronic acid groups are introduced at the correct positions (2 and 4, respectively), which is crucial for the compound's subsequent use in targeted chemical syntheses.

Lithiation and Electrophilic Quenching Strategies

One effective method for regioselective functionalization is through lithiation followed by electrophilic quenching. This process typically begins with a thiophene derivative that is selectively lithiated at a specific carbon atom using a strong organolithium base. The position of lithiation is directed by existing substituents or through carefully controlled reaction conditions.

Following lithiation, the resulting highly reactive organolithium intermediate is "quenched" with an appropriate electrophile to introduce the desired functional group. In the context of synthesizing this compound, this might involve a two-step process where one functional group is introduced, followed by a second lithiation and quenching step to add the other. For instance, a halogenated thiophene can be treated with an organolithium reagent to form a lithiated intermediate, which is then reacted with a boron-containing electrophile like a trialkyl borate. quinoline-thiophene.comresearchgate.net Subsequent hydrolysis yields the boronic acid. quinoline-thiophene.comresearchgate.net The formyl group can be introduced in a similar manner using an electrophile such as N,N-dimethylformamide (DMF). researchgate.net The order of these steps is critical to achieving the correct isomer.

The lithiation-borylation sequence is a powerful tool for creating a wide array of boronic esters with high stereocontrol. bris.ac.uk This process involves three primary steps:

Lithiation: A suitable carbenoid precursor is lithiated to create an enantioenriched lithiated species. bris.ac.uk

Borylation: The lithiated species reacts with a boron electrophile, forming a boronate complex. bris.ac.uk

1,2-Migration: A subsequent migration step yields the homologated boronic ester. bris.ac.uk

One-Pot Procedures for Boronic Acid and Formyl Group Introduction

A one-pot approach might involve the careful selection of starting materials and reagents that allow for sequential, regioselective reactions. For example, a suitably substituted thiophene could be subjected to conditions that first facilitate borylation at the 4-position, followed by the introduction of a formyl group at the 2-position, all within the same reaction vessel. nih.gov These procedures often rely on a deep understanding of the relative reactivity of the different positions on the thiophene ring and the precise control of reaction parameters like temperature and reagent addition. One-pot, multi-component reactions under microwave irradiation have also been successfully employed for the green synthesis of related boron heterocycles. nih.gov

Palladium-Catalyzed Borylation Techniques for Thiophene Derivatives

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and they play a crucial role in the preparation of thiophene boronic acids and their derivatives. The Suzuki-Miyaura coupling, for instance, utilizes a palladium catalyst to couple an organoboron compound with an organic halide or triflate. youtube.com

In the synthesis of thiophene-based compounds, palladium catalysts can be used to facilitate the borylation of a thiophene ring. acs.orgnih.gov This often involves the reaction of a halogenated thiophene derivative with a boron-containing reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a suitable ligand. researchgate.net The choice of ligand is critical for the efficiency and selectivity of the reaction.

Recent advancements have focused on developing more active and versatile palladium catalyst systems. For example, the use of bulky phosphine (B1218219) ligands can enhance the catalytic activity and allow for reactions to be carried out under milder conditions with lower catalyst loadings. nih.gov These methods provide a powerful and general route to a wide variety of substituted thiophene boronic esters, which are stable and versatile intermediates for further functionalization. rsc.org

| Catalyst System | Reactants | Product | Yield | Reference |

| Pd(OAc)₂ / SPhos | Bromothiophenes, Cyclopropylboronic acid | Cyclopropylthiophenes | 69-93% | nih.gov |

| Pd(OAc)₂ / tri(o-tolyl)phosphine | 4,7-dibromo-2,1,3-benzothiadiazole, thiophene-2-boronic acid pinacol (B44631) ester | 4,7-di-2-thienyl-2,1,3-benzothiadiazole | Not specified | researchgate.net |

| Palladium catalyst | Aryl dibromides, 2,5-thiophenebis(boronic acid) derivatives | Thiophene-containing conjugated polymers | High molecular weight | rsc.org |

Protecting Group Strategies in the Synthesis of this compound Derivatives

In multi-step organic syntheses, it is often necessary to temporarily block or "protect" certain functional groups to prevent them from reacting under a given set of conditions. nih.gov This is particularly relevant in the synthesis of complex molecules like this compound, which contains two reactive functional groups.

The aldehyde (formyl) group is susceptible to oxidation, reduction, and nucleophilic attack, while the boronic acid group can undergo various transformations. chem-station.com Therefore, protecting one or both of these groups may be necessary during certain synthetic steps.

Common protecting groups for aldehydes include acetals, which are formed by reacting the aldehyde with a diol in the presence of an acid catalyst. youtube.com Acetals are stable to basic and nucleophilic reagents but can be easily removed by acidic hydrolysis to regenerate the aldehyde.

For boronic acids, protection is often achieved by converting them into boronic esters, such as pinacol esters. chem-station.com These esters are generally more stable than the corresponding boronic acids and are compatible with a wider range of reaction conditions. chem-station.com The pinacol ester can often be used directly in subsequent coupling reactions or can be hydrolyzed back to the boronic acid if needed. chem-station.com Other protecting groups for boronic acids include MIDA esters and trifluoroborate salts, each with its own unique stability profile and deprotection conditions. chem-station.com

| Protecting Group | Functional Group Protected | Deprotection Conditions |

| Acetal | Aldehyde | Acidic hydrolysis youtube.com |

| Pinacol ester | Boronic acid | Acidic hydrolysis, often with NaIO₄ or phenylboronic acid chem-station.com |

| MIDA ester | Boronic acid | Basic hydrolysis chem-station.com |

| Trifluoroborate salt | Boronic acid | - |

The strategic use of protecting groups allows for a greater degree of flexibility in the synthetic route, enabling the use of a wider variety of reagents and reaction conditions that would otherwise be incompatible with the unprotected functional groups.

Purification and Characterization Methodologies for Synthetic Products

After the synthesis of this compound or its derivatives, the crude product must be purified to remove any unreacted starting materials, byproducts, and residual catalysts. Common purification techniques in organic chemistry include:

Crystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the desired compound crystallizes out, leaving impurities behind in the solution.

Chromatography: Column chromatography is widely used to separate compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel) as they are passed through a column with a mobile phase (a solvent or mixture of solvents).

Extraction: This technique is used to separate compounds based on their different solubilities in two immiscible liquids, such as water and an organic solvent. For example, acidic or basic impurities can be removed by washing an organic solution of the product with an aqueous solution of a base or acid, respectively. A process for purifying formylphenylboronic acids involves dissolving the crude product in an aqueous base, extracting with an organic solvent to remove non-acidic impurities, and then re-precipitating the purified boronic acid by adding acid. google.com

Once the product has been purified, its identity and purity must be confirmed using various analytical techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the compound, including the number and types of protons and carbon atoms and their connectivity. bldpharm.com

Mass Spectrometry (MS): This technique provides information about the molecular weight of the compound and can also provide clues about its structure through fragmentation patterns. bldpharm.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is often used to assess the purity of the final product. google.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

These purification and characterization methods are essential for ensuring that the synthesized this compound is of the required quality for its intended application.

Catalytic Applications of 2 Formylthiophene 4 Boronic Acid in Organic Transformations

Condensation Reactions and Derivative Formation

The aldehyde functionality of 2-formylthiophene-4-boronic acid serves as a prime site for condensation reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in constructing more complex molecular architectures.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene (B1212753) compound to form a new C=C bond. mdpi.com While this reaction is a staple in organic synthesis, its application to substrates like formyl-thiopheneboronic acids can be complicated by competing side reactions, most notably protodeboronation. researchgate.net

Protodeboronation is the replacement of a boronic acid group with a hydrogen atom and can occur under acidic, basic, or even neutral conditions. researchgate.netresearchgate.net Thienylboronic acids, in particular, are susceptible to this process. researchgate.net In a study on the closely related (5-formylthiophen-2-yl)boronic acid, an attempted Knoevenagel condensation with cyanoacetic acid did not yield the expected cinnamic acid derivative. Instead, the reaction exclusively produced the protodeboronated product, 2-formylthiophene. researchgate.net This outcome highlights that under the conditions required for the condensation, the cleavage of the C-B bond is a much faster and more favorable pathway than the desired C=C bond formation. This finding underscores the delicate balance of reactivity that must be managed when using multifunctional boronic acids. researchgate.net

Table 1: Knoevenagel Condensation Attempt with a Formyl-Thiopheneboronic Acid

| Reactant 1 | Reactant 2 | Expected Product | Observed Product | Reference |

| (5-Formylthiophen-2-yl)boronic acid | Cyanoacetic acid | (E)-3-(5-borono-2-thienyl)-2-cyanoacrylic acid | 2-Formylthiophene | researchgate.net |

This competitive protodeboronation can be a significant limitation, but it also opens avenues for using the boronic acid group as a temporary, traceless functional group. researchgate.netresearchgate.net

Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically synthesized through the condensation of a primary amine with an aldehyde or ketone. ekb.eg This reaction is a robust and widely used method for forming C=N bonds and serves as a gateway to a vast array of other functional groups and heterocyclic systems. nih.gov The aldehyde group of this compound is expected to readily participate in Schiff base formation upon reaction with various primary amines.

The general reaction involves the nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration to yield the imine. researchgate.net While specific studies commencing with this compound are not detailed in the provided context, the reactivity of 2-thiophenecarboxaldehyde in forming Schiff bases is well-established, suggesting a similar reactivity pattern. nih.govresearchgate.net

Once formed, the imine bond of the resulting thiophene-based Schiff base can be readily reduced to the corresponding secondary amine using common reducing agents like sodium borohydride. This two-step sequence provides an efficient route for the N-alkylation of primary amines with the this compound moiety.

Table 2: General Scheme for Schiff Base Formation and Reduction

| Step | Reactants | Product Type | General Structure |

| 1. Condensation | This compound + Primary Amine (R-NH₂) | Schiff Base (Imine) | (HO)₂B-C₄H₂S-CH=N-R |

| 2. Reduction | Schiff Base + Reducing Agent (e.g., NaBH₄) | Secondary Amine | (HO)₂B-C₄H₂S-CH₂-NH-R |

Intramolecular Cyclization Reactions Involving the Formyl and Boronic Acid Moieties

The proximate arrangement of the formyl and boronic acid groups on the thiophene (B33073) ring in this compound presents the potential for intramolecular cyclization reactions. Such reactions could lead to novel heterocyclic systems where the thiophene ring is fused with a boron-containing ring. For instance, reaction with a 1,2- or 1,3-diol could first convert the boronic acid into a cyclic boronate ester. The adjacent aldehyde group could then participate in a subsequent intramolecular reaction, such as an aldol (B89426) or Wittig-type reaction, if a suitable reaction partner is tethered to the boronate ester.

Alternatively, under specific conditions, the formyl group's oxygen could directly coordinate with the boron atom, potentially facilitating a cyclization event with a suitable third component. While specific examples of such intramolecular cyclizations starting directly from this compound are not prominently documented, the principle of using bifunctional ortho-formylphenylboronic acids in cascade reactions is known, suggesting that similar transformations could be developed for the thiophene analog. The formation of lactones through the cyclization of hydroxy acids is a well-known intramolecular process in organic chemistry. youtube.com Similarly, intramolecular reactions involving alkenes and a nucleophile can lead to the formation of cyclic products like tetrahydrofurans or pyrrolidines. beilstein-journals.org These established principles suggest that with the correct design and reaction conditions, intramolecular cyclization of derivatives of this compound is a feasible synthetic strategy.

Role as a Temporary Directing or Blocking Group in Regioselective Transformations

One of the most powerful applications of the boronic acid functional group is its use as a temporary directing or blocking group to control regioselectivity in aromatic substitution reactions. researchgate.net The C-B bond can be selectively cleaved through protodeboronation, making the boronic acid a "traceless" directing group. researchgate.net

In the context of 2,4-disubstituted thiophenes, this compound can be viewed as a product of a regioselective strategy. For instance, one could start with thiophene, selectively introduce a boronic acid at the 4-position (perhaps via a borylation of a pre-functionalized thiophene), and then introduce the formyl group at the 2-position.

More strategically, the molecule itself can be a starting point for further functionalization. The boronic acid at the 4-position can "block" this site from reacting, thereby directing an incoming electrophile to one of the remaining vacant positions (C3 or C5). After the desired regioselective functionalization is achieved, the boronic acid can be removed under mild acidic, basic, or metal-catalyzed conditions to yield a 2,3- or 2,5-disubstituted formylthiophene that might be difficult to access directly. researchgate.netresearchgate.net This strategy is particularly valuable in thiophene chemistry, where controlling the position of substitution can be challenging. researchgate.net

This approach transforms the challenge of protodeboronation from an unwanted side reaction into a key strategic step in a multi-step synthesis. researchgate.net

Applications in Materials Science and Advanced Functional Materials

Synthesis of Conductive Polymers and Organic Electronic Devices

2-Formylthiophene-4-boronic acid serves as a crucial monomer in the synthesis of conjugated polymers, particularly those based on polythiophene backbones. Thiophene-containing polymers are of significant interest for organic electronic devices due to their electrical conductivity and semiconductor properties. The primary method for creating these polymers is through Suzuki polycondensation, a cross-coupling reaction that joins boronic acid derivatives with aryl halides using a palladium catalyst. rsc.orgresearchgate.net

High molecular weight thiophene-containing conjugated polymers have been successfully synthesized by reacting thiophene-bis(boronic acid) derivatives with various aryl dibromides. rsc.orgresearchgate.net The use of specialized palladium catalysts with bulky phosphine (B1218219) ligands has proven highly efficient for these polymerizations, sometimes yielding high molecular weight polymers in as little as 5-15 minutes. researchgate.net The formyl group on the this compound monomer provides an additional advantage, offering a reactive site for post-polymerization modification. This allows for the fine-tuning of the polymer's electronic properties or the attachment of other functional moieties, expanding its utility in sophisticated electronic devices. The classification of this compound as a "Polymer Science Material Building Block" and a component for "Electronic Materials" underscores its role in this domain. bldpharm.com

Fabrication of Chemical Sensors and Environmental Monitoring Tools

The boronic acid functional group is central to the application of this compound in chemical sensing. Boronic acids are known to interact and form reversible covalent bonds with diols, a class of molecules that includes many sugars and other biologically important compounds. nih.gov This interaction can be engineered to produce a detectable signal, such as a change in fluorescence.

Research has shown that fluorescent boronic acid compounds, including derivatives of thiophene (B33073), can act as sensors for carbohydrates. nih.gov For instance, benzo[b]thiophene boronic acid derivatives have been synthesized that exhibit unusual shifts in their fluorescent emission wavelength upon binding to sugars under physiological pH conditions. nih.gov This principle allows for the development of highly specific biosensors. By incorporating this compound into a larger system, its thiophene ring can act as part of a fluorophore while the boronic acid serves as the recognition site. Such sensors have potential applications in diagnostics and environmental monitoring for detecting specific diol-containing analytes.

Integration into Stimuli-Responsive Smart Materials

"Smart" materials are designed to change their properties in response to external stimuli. The boronic acid group in this compound is an excellent functional handle for creating such materials. nih.gov Polymers containing phenylboronic acid (PBA) are known to be sensitive to a variety of triggers, including changes in pH, the presence of sugars, or reactive oxygen species (ROS). nih.gov This responsiveness stems from the reversible formation of boronate esters between the boronic acid and diol molecules. nih.gov

By integrating this compound into polymer chains or hydrogels, materials can be fabricated that respond to specific biological or chemical signals. mdpi.comnih.gov For example, nanoparticles containing boronic acids have been developed that respond to adenosine-5'-triphosphate (B57859) (ATP) and acidic pH, which are often found in tumor microenvironments. nih.gov This allows for targeted drug delivery where the therapeutic agent is released only under specific physiological conditions. nih.gov The ability to create materials that can be switched or controlled by chemical inputs opens up applications in biomimetic microfluidics, controlled-release systems, and self-healing hydrogels. nih.govdcu.ie

Preparation of Phenanthro-dithiophene Moieties for Field-Effect Transistors

Organic field-effect transistors (OFETs) are a cornerstone of flexible and printed electronics. The performance of these devices relies heavily on the properties of the organic semiconductor used. Fused-ring systems containing thiophene are highly desirable for this purpose due to their stability and charge-carrier mobility. researchgate.net

This compound and its isomers are used as starting materials in the synthesis of complex aromatic structures for these applications. sigmaaldrich.com Specifically, it is a key reactant for the preparation of phenanthro-dithiophene moieties, which have demonstrated promising properties for use in field-effect transistors. sigmaaldrich.com The synthesis is typically achieved through a palladium-catalyzed Suzuki coupling reaction, which efficiently forms the carbon-carbon bonds necessary to construct the extended, conjugated system of the phenanthro-dithiophene core. sigmaaldrich.comresearchgate.net These materials are investigated as p-type semiconductors, which are essential for building complementary logic circuits in advanced electronics. researchgate.net

Mechanistic Investigations and Theoretical Studies

Computational Chemistry Approaches (e.g., DFT Studies) for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving 2-Formylthiophene-4-boronic acid. DFT calculations allow researchers to model reaction pathways, identify transition states, and determine the energies of intermediates, providing a detailed picture of how reactions proceed at a molecular level. mdpi.com

A primary application of DFT studies is in understanding the mechanism of Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis where boronic acids are key reagents. libretexts.org For a reaction involving this compound, DFT can model the three main stages of the catalytic cycle:

Oxidative Addition: The initial step where an aryl halide adds to the palladium(0) catalyst.

Transmetalation: The transfer of the formyl-thienyl group from the boron atom to the palladium center. This step is often the rate-determining step and is influenced by the choice of base and solvent. DFT calculations can model the structure of the boronate anion formed and its subsequent interaction with the palladium complex. d-nb.info

Reductive Elimination: The final step where the new carbon-carbon bond is formed, yielding the biaryl product and regenerating the palladium(0) catalyst. libretexts.org

DFT modeling can compare different potential pathways, for instance, a stepwise mechanism versus a concerted one, by calculating the activation energies for each. For example, in reactions of boronic acids, DFT can model the formation of intermediates like thiocarbonyl ylides to determine if they are transient species in a stepwise process. mdpi.com Furthermore, these computational models can explain observed regioselectivity, especially when side reactions like hydrodebromination occur, by comparing the stability and transformation barriers of different carbopalladated intermediates. mdpi.com

Another area where DFT is applied is in studying the formation of boroxines, which are cyclic anhydrides of boronic acids. The mechanism involves the dehydration of three boronic acid molecules. researchgate.net DFT calculations show that this process is governed by the Lewis acidic character of the boron atom, proceeding through a series of transition states where boron becomes tetravalent before eliminating a water molecule. researchgate.net

Kinetics of Reactions Involving this compound

The kinetics of reactions involving this compound, particularly the widely used Suzuki-Miyaura cross-coupling, are critical for optimizing reaction conditions and maximizing yields. While specific rate constants for this exact compound are not extensively documented in publicly available literature, general principles derived from studies of similar thienylboronic acids are applicable. ntnu.no

Several factors influence the reaction kinetics:

Catalyst Activity: The choice of palladium catalyst and its associated ligands is paramount. Highly active catalysts, such as those with bulky, electron-rich phosphine (B1218219) ligands like XPhos, are often necessary for successful couplings with thienylboronic acids, which can be challenging substrates. ntnu.no The catalyst affects the rates of both the oxidative addition and reductive elimination steps. rsc.org

Nature of the Halide: The reactivity of the coupling partner (aryl halide) follows the order I > Br > Cl. The use of a more reactive aryl iodide can accelerate the reaction compared to an aryl bromide or chloride. d-nb.infontnu.no

Substituent Effects: The electronic nature of substituents on both the boronic acid and the aryl halide can significantly impact the reaction rate. The electron-withdrawing formyl group on the thiophene (B33073) ring influences the nucleophilicity of the organoboron species, affecting the transmetalation step.

Solvent and Base: The solubility of the boronic acid and the aryl halide in the reaction medium is crucial for efficient reaction kinetics. ntnu.nonih.gov The base plays a critical role in activating the boronic acid to form the more nucleophilic boronate species required for transmetalation. libretexts.org

Studies on model reactions, such as the coupling of (5-formylthiophen-2-yl)boronic acid with 4-bromoanisole, have been performed to systematically investigate the influence of these variables on reaction outcomes. ntnu.no Such investigations are key to developing robust and efficient synthetic protocols.

Understanding Electronic Properties and Reactivity Profiles

The electronic properties of this compound dictate its reactivity. These properties are often investigated using DFT calculations to determine key molecular descriptors. nih.gov The interplay between the electron-rich thiophene ring, the electron-withdrawing formyl group (-CHO), and the boronic acid moiety (-B(OH)₂) defines its chemical behavior.

Key electronic properties include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The formyl group, being electron-withdrawing, lowers the energy of both the HOMO and LUMO compared to unsubstituted thiophene. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity. mdpi.com The control of the HOMO-LUMO energy levels is a central goal in the synthesis of functional π-conjugated systems based on thiophene. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen of the formyl group and the hydroxyl groups of the boronic acid would be regions of negative potential, while the hydrogen of the formyl group and the boron atom would be regions of positive potential.

The reactivity profile is characterized by the dual nature of the molecule. The boronic acid group is the reactive site for palladium-catalyzed cross-coupling reactions. libretexts.org The formyl group can participate in various reactions typical of aldehydes, such as condensation and oxidation, and its electron-withdrawing nature deactivates the thiophene ring towards electrophilic substitution while activating it towards nucleophilic attack.

Computational studies on similar thiophene derivatives have established relationships between their chemical structure and optoelectronic properties, calculating parameters that predict their suitability for various applications. nih.gov For instance, the selection of DFT functionals like ωB97XD has been shown to provide accurate predictions of HOMO-LUMO gaps for thiophene-based systems. nih.govnih.gov

Below is a table of representative calculated electronic properties for thiophene-based molecules, illustrating the data obtained through computational studies. Note that these are illustrative values from related compounds, not specifically measured for this compound.

Table 1: Representative Calculated Electronic Properties of Thiophene Derivatives

| Property | Description | Typical Value Range (eV) | Reference |

|---|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy; relates to ionization potential and electron-donating ability. | -5.5 to -6.5 | nih.govresearchgate.net |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy; relates to electron affinity and electron-accepting ability. | -2.0 to -3.5 | nih.govresearchgate.net |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 2.5 to 4.0 | mdpi.comresearchgate.net |

Note: The values in this table are representative examples from computational studies on various thiophene derivatives and are intended for illustrative purposes. Actual values for this compound would require specific calculation.

Future Perspectives and Emerging Research Directions

Novel Synthetic Routes and Sustainable Methodologies

While 2-Formylthiophene-4-boronic acid is commercially available, future research will likely focus on developing more sustainable and efficient synthetic protocols. scribd.com Current methods often rely on traditional organic synthesis techniques, but the push towards "green chemistry" is driving innovation. mdpi.com Future synthetic strategies are expected to include:

Flow Chemistry: Continuous flow processes can offer improved safety, efficiency, and scalability for the synthesis of this compound and its derivatives.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could lead to milder reaction conditions and higher selectivity, reducing the environmental impact. mdpi.com

C-H Activation: Direct functionalization of the thiophene (B33073) ring through C-H activation techniques could provide more atom-economical routes to this compound and related structures.

These advancements will not only make the compound more accessible for research and industrial applications but also align with the growing demand for environmentally benign chemical manufacturing.

Expanding the Scope of Catalytic Applications

The boronic acid group in this compound imparts Lewis acidic properties, suggesting its potential use as an organocatalyst. acs.orgresearchgate.net The presence of the adjacent formyl group could allow for bifunctional catalysis, where both moieties participate in the catalytic cycle to promote novel transformations. rsc.orgnih.gov Future research in this area may explore:

Asymmetric Catalysis: Chiral derivatives of this compound could be developed as catalysts for enantioselective reactions, a critical need in the pharmaceutical industry.

Dual Catalysis: The compound could be used in concert with other catalysts, such as transition metals, to achieve unique reactivity and selectivity in complex organic reactions. siena.edu

Polymerization Catalysis: The development of polymerization catalysts based on this scaffold could lead to new classes of thiophene-containing polymers with tailored properties.

The ability of boronic acids to catalyze a range of organic reactions suggests a bright future for this compound as a versatile and tunable catalyst. acs.org

Advanced Drug Delivery Systems and Theranostics

The unique properties of boronic acids make them highly attractive for biomedical applications, particularly in drug delivery and diagnostics (theranostics). rsc.orgresearchgate.net The boronic acid moiety can form reversible covalent bonds with diols, which are abundant on the surface of cells and in many biological molecules. wikipedia.org This interaction can be exploited for:

Targeted Drug Delivery: Nanoparticles functionalized with this compound could specifically target cancer cells, which often overexpress sialic acid-containing glycoproteins (a type of diol). nih.gov This targeted approach could enhance the efficacy of anticancer drugs while minimizing side effects. mdpi.com

Stimuli-Responsive Systems: The boronic acid group is sensitive to changes in pH and the presence of reactive oxygen species (ROS), both of which are characteristic of the tumor microenvironment. researchgate.netrsc.org This could be leveraged to design "smart" drug delivery systems that release their therapeutic payload only at the site of disease. nih.gov

Theranostics: By incorporating an imaging agent, systems based on this compound could be used for both diagnosing and treating diseases like cancer. The thiophene ring itself has interesting photophysical properties that could be harnessed for this purpose. mdpi.com The development of such theranostic agents represents a significant step towards personalized medicine. chem960.com

The ability to create targeted and responsive drug delivery systems positions this compound as a valuable tool in the future of medicine.

Development of Next-Generation Functional Materials

Thiophene-based polymers are renowned for their applications in organic electronics, such as solar cells and transistors. researchgate.netrsc.org The incorporation of this compound as a monomer or functionalizing agent could lead to the development of next-generation "smart" materials with novel properties. nih.govacs.org Future research is anticipated in the following areas:

Conductive Polymers: The formyl and boronic acid groups can be used to tune the electronic properties of polythiophenes, potentially leading to materials with enhanced conductivity and stability for use in flexible electronics and sensors. mdpi.comacs.org

Self-Healing Materials: The reversible nature of the boronic ester bond could be exploited to create self-healing polymers that can repair themselves after damage, extending the lifespan of materials and devices.

Sensors: The dual functionality of this compound makes it an excellent candidate for the development of highly selective chemical sensors. The formyl group can be used for further functionalization, while the boronic acid can act as a recognition site for analytes like sugars or peroxide.

The versatility of this compound as a building block for functional polymers opens up exciting possibilities for the creation of advanced materials with a wide range of applications.

Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The future of this compound lies in multidisciplinary research that bridges the gap between chemistry, biology, and materials science. researchgate.net The unique combination of a biologically active moiety (boronic acid) and a versatile chemical handle (formyl group) on a robust and electronically active platform (thiophene) makes it an ideal candidate for such endeavors.

Future collaborative projects could involve:

Chemists developing novel synthetic routes and catalytic applications. nih.gov

Biologists exploring its use in targeted drug delivery, theranostics, and as a probe for biological processes. rsc.orgnih.gov

Materials scientists incorporating it into new functional polymers and smart materials for a variety of applications. mit.edu

This synergistic approach will be crucial for fully realizing the potential of this compound and translating fundamental research into real-world applications that can address some of the most pressing challenges in medicine, technology, and sustainability.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-formylthiophene-4-boronic acid, and how can its purity be validated?

- Methodology :

- Synthesis : A common approach involves Suzuki-Miyaura coupling, where a halogenated thiophene precursor (e.g., 4-bromo-2-formylthiophene) reacts with a boronic acid pinacol ester under palladium catalysis . Alternative routes may utilize directed ortho-metalation (DoM) to introduce the boronic acid group.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures is used.

- Characterization : Confirm structure via / NMR (e.g., aldehyde proton at ~10 ppm, thiophene ring protons at 7–8 ppm) and FT-IR (C=O stretch ~1680 cm, B–O bonds ~1350 cm) . Purity (>95%) is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers handle and store this compound to ensure stability?

- Guidelines :

- Storage : Keep at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the boronic acid group. Use amber vials to avoid light-induced degradation .

- Safety : Wear PPE (gloves, goggles) due to irritant properties. Avoid aqueous solutions at neutral pH, as boronic acids may form oligomers .

Advanced Research Questions

Q. What role does this compound play in designing carbohydrate-binding sensors?

- Mechanistic Insight :

- The boronic acid group forms reversible covalent bonds with diols (e.g., sugars), while the formyl group enables condensation with amines to create Schiff base-linked sensors. This dual functionality allows real-time monitoring of carbohydrate-protein interactions via fluorescence or SPR .

- Experimental Design : Optimize pH (8–10) to enhance boronate-diol binding. Validate specificity using competitive assays with mannitol or sorbitol .

Q. How can this compound be utilized in synthesizing bioactive thiosemicarbazones?

- Methodology :

- React this compound with thiosemicarbazides (e.g., 4-allylthiosemicarbazide) in ethanol under reflux to form thiosemicarbazones. These derivatives exhibit antifungal activity (e.g., against Candida albicans), evaluated via microdilution assays (MIC values typically <50 µM) .

- Data Analysis : Compare IC values with control compounds (e.g., fluconazole) and assess structure-activity relationships (SAR) using Hammett plots for substituent effects .

Q. What challenges arise in using this compound for Suzuki-Miyaura couplings, and how can they be mitigated?

- Key Issues :

- Competitive Side Reactions : The formyl group may undergo undesired cross-coupling. Use protecting groups (e.g., acetals) during boronation steps .

- Hydrolytic Instability : Pre-activate the boronic acid with Lewis bases (e.g., KCO) to enhance reactivity. Monitor reaction progress via TLC or GC-MS .

Data Interpretation & Troubleshooting

Q. How should researchers resolve discrepancies in NMR data for boronate adducts?

- Analysis :

- Dynamic Equilibria : Boronic acids exist in equilibrium between trigonal (neutral) and tetrahedral (anionic) forms, causing split peaks in NMR. Use DO to shift equilibrium and simplify spectra .

- Artifacts : Check for residual solvents (e.g., DMSO-d at 2.5 ppm) or hydrolysis byproducts (e.g., boric acid at 3–4 ppm in NMR) .

Q. What strategies improve the reproducibility of boronic acid-mediated separations?

- Optimization :

- Chromatography : Use boron-affinity columns (e.g., immobilized diols) for selective retention. Adjust buffer pH (8.5–9.5) and ionic strength (50–100 mM NaCl) to modulate binding .

- Validation : Perform spike-recovery experiments with known analytes (e.g., glucose) to quantify separation efficiency .

Future Research Directions

Q. What unexplored applications exist for this compound in materials science?

- Proposals :

- MOF Synthesis : Coordinate the boronic acid group with metal nodes (e.g., Cu) to create porous frameworks for gas storage. Characterize via BET surface area analysis .

- Polymer Functionalization : Graft onto polymers (e.g., polyethylene glycol) via aldehyde-amine conjugation for pH-responsive drug delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.